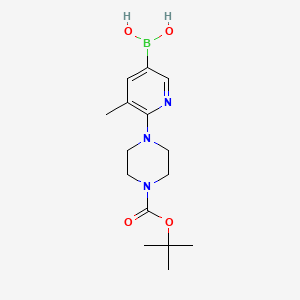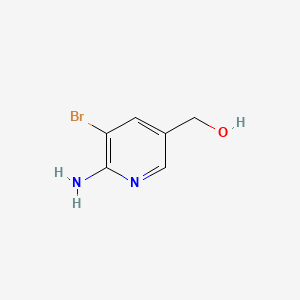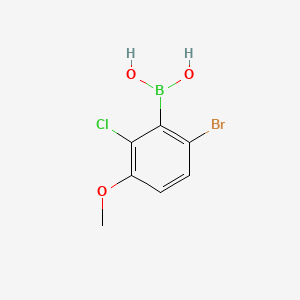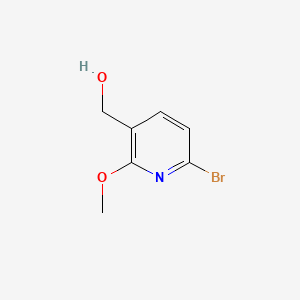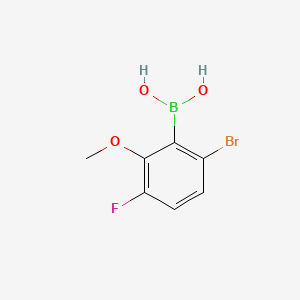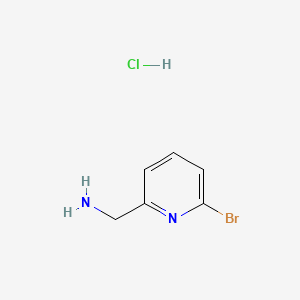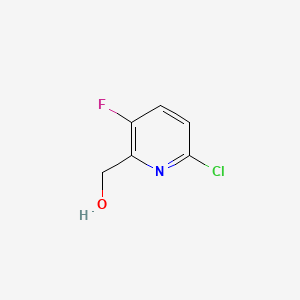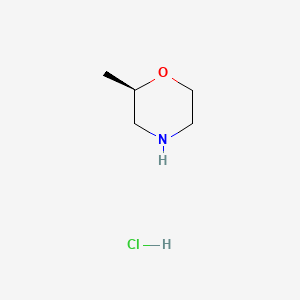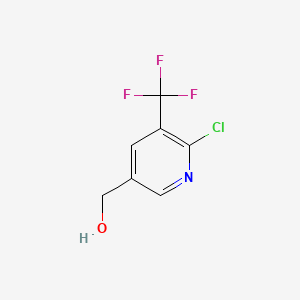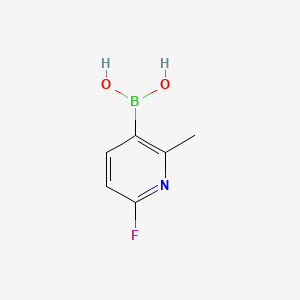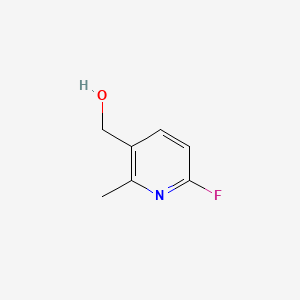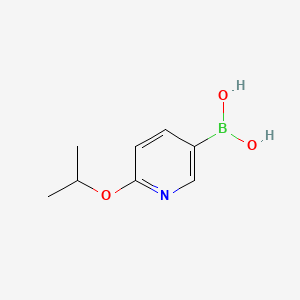
(±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one is a synthetic steroid compound It is known for its unique structure, which includes a hydroxyl group at the 17th position, a dimethyl group at the 7th position, and a triple bond at the 20th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one typically involves multiple steps, starting from simpler steroid precursors. The synthetic route often includes the following steps:
Formation of the core steroid structure: This involves the construction of the steroid backbone through a series of cyclization reactions.
Introduction of the hydroxyl group: The hydroxyl group at the 17th position is introduced through selective oxidation reactions.
Addition of the dimethyl group: The dimethyl group at the 7th position is added using alkylation reactions.
Formation of the triple bond: The triple bond at the 20th position is introduced through alkyne formation reactions, often involving the use of strong bases and alkyl halides.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex steroid compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: It has potential therapeutic applications, particularly in the treatment of hormonal disorders and as an anti-inflammatory agent.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one involves its interaction with specific molecular targets in the body. The compound binds to steroid receptors, modulating their activity and influencing various biological pathways. This can lead to changes in gene expression, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
17α-Ethynyl-17β-hydroxyestradiol: Similar in structure but with different functional groups.
17α-Methyltestosterone: Another synthetic steroid with a methyl group at the 17th position.
Norethisterone: A synthetic progestin with a similar core structure.
Uniqueness
(±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
26674-51-1 |
|---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.48 |
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,7,13-trimethyl-2,4,6,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-5-22(24)11-9-18-19-17(8-10-21(18,22)4)16-7-6-15(23)12-14(16)13-20(19,2)3/h1,17-19,24H,6-13H2,2-4H3/t17-,18+,19-,21+,22+/m1/s1 |
InChI Key |
NSJVZSGGSPCPBR-NGVUMRSOSA-N |
SMILES |
CC1(CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


